molecular formula C49H57N11O6 B1667056 Biie-0246 CAS No. 246146-55-4

Biie-0246

Cat. No.: B1667056
CAS No.: 246146-55-4
M. Wt: 896.0 g/mol
InChI Key: RSJAXPUYVJKAAA-JPGJPTAESA-N
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Mechanism of Action

Target of Action

BIIE-0246, also known as N3Z657H81X, BIIE 0246, this compound, Ar-H-053591, or BIIE0246, is a potent and highly selective non-peptide antagonist for the Neuropeptide Y receptor Y2 . This receptor is a member of the neuropeptide Y (NPY) receptor family, which in humans consists of the four rhodopsin-like (class A) GPCRs: Y1, Y2, Y4, and Y5 .

Mode of Action

This compound interacts with its target, the Neuropeptide Y receptor Y2, by competing with high affinity against specific binding sites . It has been used to demonstrate a role for the Y2 subtype as a presynaptic autoreceptor limiting further neuropeptide Y release , as well as modulating dopamine and acetylcholine release .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of neuropeptide Y release, dopamine, and acetylcholine . The compound’s action on the Y2 receptor has been shown to limit further neuropeptide Y release , suggesting a role in the regulation of neurotransmitter release.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of neurotransmitter release, specifically neuropeptide Y, dopamine, and acetylcholine . It has also been shown to produce several behavioural effects in animals, including reducing alcohol consumption in addicted rats and anxiolytic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in genetically obese NPY mice on a chow diet, treatment with this compound promoted body weight gain in both genotypes after 4.5 weeks . In diet-induced obesity (DIO), this compound had different effects on body weight and composition depending on the genotype . These findings suggest that the compound’s action can be influenced by factors such as diet and genetic background.

Biochemical Analysis

Biochemical Properties

BIIE-0246 interacts with the neuropeptide Y Y2 receptor, displaying more than 650-fold selectivity for NPY Y2 over Y1, Y4, and Y5 receptors . It acts as a competitive antagonist, inhibiting the binding of neuropeptide Y to the Y2 receptor .

Cellular Effects

This compound influences cell function by modulating the activity of the Y2 receptor. This receptor is known to play a role in various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Y2 receptor and preventing the binding of neuropeptide Y. This inhibits the activation of the receptor and subsequent intracellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known to be active in vivo , suggesting that it could have dose-dependent effects.

Preparation Methods

The synthesis of BIIE0246 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification techniques to ensure high yield and purity

Chemical Reactions Analysis

BIIE0246 undergoes various chemical reactions, including:

    Oxidation: BIIE0246 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: BIIE0246 can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAXPUYVJKAAA-JPGJPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H57N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179360
Record name BIIE-0246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246146-55-4
Record name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246146-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIIE-0246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIE-0246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIIE-0246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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